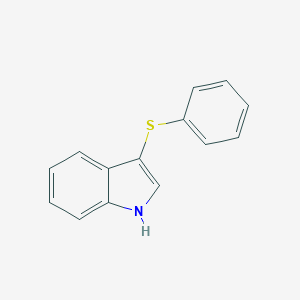

3-Phenylthioindole

Descripción

Propiedades

Número CAS |

54491-43-9 |

|---|---|

Fórmula molecular |

C14H11NS |

Peso molecular |

225.31 g/mol |

Nombre IUPAC |

3-phenylsulfanyl-1H-indole |

InChI |

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |

Clave InChI |

VHEGBLPHXSCODD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SC2=CNC3=CC=CC=C32 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Activities

3-Phenylsulfanyl-1H-indole exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

Antimicrobial Properties

Research indicates that indole derivatives, including 3-phenylsulfanyl-1H-indole, possess notable antimicrobial activity against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Indole derivatives are known to inhibit cell proliferation and induce apoptosis in cancer cells. For example, specific modifications to the indole structure have led to compounds that effectively target tubulin polymerization, demonstrating significant inhibitory activity against various cancer cell lines .

Case Study:

A study highlighted the efficacy of modified indoles in inhibiting cancer cell growth. One derivative exhibited an IC50 value of 0.011 μM against gastric cancer cells, showcasing its potential as a lead compound for further development .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Certain compounds have shown effectiveness against HIV and other viral infections by inhibiting key viral enzymes such as reverse transcriptase . The structural characteristics of these compounds enable them to interact with viral targets effectively.

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. |

| Anticancer | Inhibits cancer cell proliferation; potential lead compounds for drug development. |

| Antiviral | Inhibits key enzymes in viruses like HIV; promising for antiviral drug design. |

| Synthetic Chemistry | Serves as a building block for synthesizing complex molecules in organic synthesis. |

Comparación Con Compuestos Similares

Key Structural Features

X-ray crystallographic studies reveal that the indole ring system is nearly planar, with a maximum deviation of 0.020 Å for the N1 atom. The phenylthio substituent forms a dihedral angle of 89.6° with the indole ring, indicating a perpendicular orientation that minimizes steric hindrance. The S–C bond length is 1.754 Å , consistent with typical sulfur-aryl interactions in related structures .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-phenylsulfanyl-1H-indole, highlighting differences in substituents, synthesis, and biological activity.

Substituent Effects on Reactivity and Bioactivity

Sulfur vs. Selenium :

- Phenylselanyl analogs (e.g., 5-fluoro-3-(phenylselanyl)-1H-indole) exhibit higher synthetic yields (up to 96%) compared to sulfur analogs, likely due to selenium’s superior nucleophilicity . However, selenium-containing compounds may pose greater toxicity risks.

- Phenylsulfonyl derivatives (e.g., 3-methyl-1-(phenylsulfonyl)-1H-indole) are electron-deficient at the indole nitrogen, altering binding interactions in biological systems .

Cyclohexylsulfanyl substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

Electron-Withdrawing Groups :

Structural and Spectroscopic Comparisons

- Planarity and Dihedral Angles :

X-ray studies show that substituents like -SO₂Ph (in sulfonyl derivatives) induce greater deviations from planarity compared to -SPh, affecting π-π stacking interactions in DNA binding . - IR and NMR Signatures :

The S–C stretch in 3-phenylsulfanyl-1H-indole appears at 690 cm⁻¹ in IR spectra, while selenyl analogs show Se–C stretches near 560 cm⁻¹ .

Métodos De Preparación

Reaction Conditions and Optimization

The direct sulfenylation of indole at the 3-position using aryl thiols under basic conditions represents the most straightforward route to 3-phenylsulfanyl-1H-indole. Liu et al. developed a scalable protocol employing NaOH (2 equiv) in DMSO at 70°C for 6 hours under aerobic conditions. This method eliminates the need for transition metals or expensive ligands, leveraging the innate nucleophilicity of the indole’s 3-position. Key optimization parameters include:

-

Solvent effects : DMSO outperformed DMF, THF, and toluene due to its polar aprotic nature, enhancing thiolate nucleophilicity.

-

Base screening : NaOH provided superior yields compared to KOH, Cs₂CO₃, or organic bases, likely due to its strong deprotonation capacity without side reactions.

-

Thiol stoichiometry : A 2:1 thiol-to-indole ratio minimized disulfide byproduct formation while ensuring complete conversion.

The general reaction equation is:

Substrate Scope and Limitations

As illustrated in Table 1, the protocol accommodates diverse aryl thiols, including electron-deficient (e.g., 4-ClC₆H₄SH) and sterically hindered (e.g., 2-MeC₆H₄SH) variants. However, aliphatic thiols such as ethanethiol failed to react, likely due to reduced nucleophilicity. The indole nucleus itself tolerates substituents at the 5- and 6-positions, though 2-substituted indoles exhibited diminished reactivity (≤45% yield).

Table 1. Selected Examples of NaOH-Promoted 3-Sulfenylation

| Entry | Thiol | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | PhSH | 89 | 150–152 |

| 2 | 4-ClC₆H₄SH | 85 | 130–132 |

| 3 | 4-MeC₆H₄SH | 92 | 125–127 |

| 4 | 2-MeC₆H₄SH | 78 | 115–119 |

Data sourced from Liu et al. (2014).

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed C–H Activation

Palladium complexes enable direct C–S bond formation via C–H functionalization, bypassing pre-functionalized substrates. A representative method by Dolbier et al. employs Pd(OAc)₂ (5 mol%) with XPhos ligand in toluene at 110°C , achieving 82% yield for 3-phenylsulfanyl-1H-indole. The mechanism proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium center coordinates to the indole’s π-system, facilitating thiolate attack at the 3-position.

Copper-Mediated Ullmann-Type Coupling

Copper catalysts offer a cost-effective alternative to palladium. López-Simón et al. reported a CuI (10 mol%) -catalyzed coupling between 3-iodoindole and thiophenol using K₃PO₄ as base in DMSO at 100°C . While functional group tolerance was broad (esters, nitriles), the necessity for a pre-halogenated indole precursor adds synthetic steps compared to direct sulfenylation.

Radical-Mediated Pathways

Visible-Light-Induced Cyclization

Visible-light photocatalysis has emerged as a mild method for constructing sulfenylated indoles. A reported system uses Ru(bpy)₃Cl₂ under blue LED irradiation to generate thiyl radicals from disulfides, which subsequently add to the indole’s 3-position. While avoiding strong bases, this method requires anhydrous conditions and exhibits limited scalability due to light penetration issues.

Persulfate-Promoted Radical Sulfenylation

Ammonium persulfate ((NH₄)₂S₂O₈) in aqueous acetonitrile initiates radical chain reactions between indole and diaryl disulfides. Though environmentally benign, competing oxidation of the indole nucleus to oxindoles reduces yields (≤60%).

Reductive Desulfurization Strategies

Sulfonyl to Sulfanyl Reduction

3-Phenylsulfonylindoles, accessible via oxidation of sulfanyl precursors or direct synthesis, can be reduced to sulfanyl derivatives using LiAlH₄ in THF. However, over-reduction to thioethers and poor functional group compatibility limit utility.

Q & A

Q. Basic Research Focus

- NMR : and NMR confirm the indole backbone and sulfanyl substitution (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- X-Ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.76–1.82 Å) and dihedral angles between indole and phenylsulfanyl groups, critical for understanding steric effects .

How can researchers optimize the synthesis of 3-phenylsulfanyl-1H-indole derivatives for enhanced pharmacological activity?

Q. Advanced Research Focus

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro) at the indole 5-position increases antimicrobial activity but may reduce solubility.

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 12 hours conventional) and improves yields by 15–20% .

What structure-activity relationship (SAR) trends are observed for 3-phenylsulfanyl-1H-indole derivatives in anticancer studies?

Q. Advanced Research Focus

- Phenylsulfanyl Position : Substitution at C3 enhances DNA intercalation but may reduce bioavailability due to hydrophobicity.

- Hybrid Derivatives : Coupling with triazole or coumarin moieties improves cytotoxicity (IC values: 2–10 μM in breast cancer cell lines) .

How do molecular docking studies predict the interaction of 3-phenylsulfanyl-1H-indole with biological targets?

Advanced Research Focus

Docking into nicotinic acetylcholine receptors (nAChRs) reveals hydrogen bonding with Tyr190 and hydrophobic interactions with Trp143, correlating with anticholinesterase activity (Ki: 0.8–1.2 μM) . Simulations using AutoDock Vina or Schrödinger Suite require optimized force fields for sulfur-containing ligands .

How can contradictory pharmacological data across studies be resolved?

Q. Advanced Research Focus

- Assay Standardization : Discrepancies in MIC values (e.g., 8–32 μg/mL for antifungal activity) may arise from variations in broth microdilution protocols.

- Purity Validation : HPLC (>95% purity) and elemental analysis ensure reproducibility, as impurities from incomplete sulfanylation (e.g., residual thiophenol) skew bioactivity results .

What role does crystallography play in understanding the bioactivity of 3-phenylsulfanyl-1H-indole derivatives?

Advanced Research Focus

Crystal packing analysis reveals π-π stacking between indole and phenyl groups, stabilizing ligand-receptor complexes. For example, nitro-substituted derivatives show tighter packing (interplanar distance: 3.4 Å), enhancing thermal stability and in vivo half-life .

How should researchers design experiments to evaluate the antimicrobial efficacy of 3-phenylsulfanyl-1H-indole?

Q. Methodological Focus

- Positive Controls : Compare with fluconazole (antifungal) or ciprofloxacin (antibacterial).

- Dose-Response Curves : Use 6–8 concentrations (1–100 μg/mL) in triplicate. Include cytotoxicity assays (e.g., hemolysis <10% at 50 μg/mL) .

What statistical approaches are recommended for analyzing pharmacological data across studies?

Q. Methodological Focus

- Meta-Analysis : Pool IC values using random-effects models to account for inter-study variability.

- PCA : Identify clusters of activity based on substituent electronegativity and logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.